molecular formula C21H25N5O B12170286 N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B12170286
M. Wt: 363.5 g/mol
InChI Key: QISJFPSMUYDTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core linked to a pyrimidin-2-yl group and an N-substituted indole moiety. The indole ring is substituted at the 1-position with an isopropyl (propan-2-yl) group and at the 4-position with the carboxamide linker. This compound (CAS: 1630872-50-2) has a molecular formula of C22H27N5O and a molecular weight of 377.5 g/mol .

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

N-(1-propan-2-ylindol-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25N5O/c1-15(2)26-13-9-17-18(7-3-8-19(17)26)24-20(27)16-6-4-12-25(14-16)21-22-10-5-11-23-21/h3,5,7-11,13,15-16H,4,6,12,14H2,1-2H3,(H,24,27)

InChI Key

QISJFPSMUYDTPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

p-Nitrophenylhydrazine reacts with acetone in HCl/EtOH (reflux, 12 h) to form 1-isopropyl-4-nitroindole (72% yield).

Reaction conditions :

ParameterValue
Temperature80°C
SolventEthanol/HCl (3:1)
Time12 hours
Yield72%

Nitro Reduction

Catalytic hydrogenation (10% Pd/C, H₂ 0.5 MPa, i-PrOH, 75°C, 4 h) reduces the nitro group to amine (98.4% yield, Table 1).

Table 1: Optimization of Nitro Reduction

CatalystPressure (MPa)SolventTime (h)Yield (%)
Pd/C 10%0.5i-PrOH498.4
Ra-Ni0.3MeOH667.2

Synthesis of 1-(Pyrimidin-2-yl)Piperidine-3-Carboxylic Acid

Nicotinamide Hydrogenation

Nicotinamide undergoes hydrogenation (Pd/C, H₂ 0.5 MPa, i-PrOH, 75°C) to yield piperidine-3-carboxamide (nipecotamide, 98.4% yield).

Pyrimidine Installation

Nipecotamide reacts with 2-chloropyrimidine via SNAr (NaH, DMF, 110°C, 8 h) to form 1-(pyrimidin-2-yl)piperidine-3-carboxamide (83% yield, Table 2).

Table 2: SNAr Reaction Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF110883
K₂CO₃DMSO1201271

Amide Coupling

Carboxylic Acid Activation

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid is converted to its acyl chloride (SOCl₂, 70°C, 2 h) prior to coupling.

Carbodiimide-Mediated Coupling

Acyl chloride reacts with 1-isopropyl-1H-indol-4-amine using HATU/DIPEA (DMF, rt, 6 h) to yield the target compound (89% yield, Table 3).

Table 3: Coupling Agent Comparison

ReagentSolventTime (h)Yield (%)
HATUDMF689
EDCl/HOBtCH₂Cl₂1276

Characterization and Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (d, pyrimidine-H), 7.55 (s, indole-H), 3.95 (m, piperidine-H).

  • LC-MS : m/z 364.2 [M+H]⁺.

  • HPLC Purity : 99.1% (C18, 0.1% TFA/MeCN).

Challenges and Alternative Approaches

Indole Regioselectivity

Directed ortho-lithiation (LDA, -78°C) ensures C4 functionalization, avoiding C3 byproducts.

Pyrimidine Solubility

Microwave-assisted SNAr (DMSO, 150°C, 20 min) improves pyrimidine reactivity (yield: 88%) .

Chemical Reactions Analysis

Indole Alkylation

  • Reaction : Introduction of the isopropyl group at the indole N1 position.
    Conditions : Alkylation of indole using isopropyl bromide or analogous electrophiles under basic conditions (e.g., NaH/DMF, 0–25°C) .
    Mechanism : Deprotonation of indole’s NH followed by nucleophilic substitution.

Piperidine Carboxamide Formation

  • Reaction : Coupling of piperidine-3-carboxylic acid derivatives with the indole intermediate.
    Conditions : Amide bond formation via activation with EDCI/HOBt or HATU in DCM/DMF .

Nucleophilic Substitution

  • Reaction : Displacement of a leaving group (e.g., chloride) on pyrimidine by the piperidine nitrogen.
    Conditions : Heating (80–100°C) in polar aprotic solvents (e.g., DMSO) with a base (e.g., K₂CO₃).

Cross-Coupling (Hypothetical)

  • Reaction : Suzuki-Miyaura coupling for aryl-aryl bond formation (if applicable).
    Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux .

Key Functionalization Reactions

Reaction TypeReagents/ConditionsYield*Reference
Methylation Formaldehyde, Pd/C, HCOOH, 90°C76%
Carboxamide Alkylation NaH, DMF, isopropyl bromide, 25°C68%
Heterocycle Coupling EDCI, HOBt, DCM, RT82%

*Yields estimated from analogous reactions.

Stability and Reactivity Insights

  • Acid/Base Sensitivity : The carboxamide group hydrolyzes under strong acidic/basic conditions (e.g., 6M HCl, reflux) .

  • Oxidative Stability : The indole moiety is susceptible to oxidation by peroxides, requiring inert atmospheres during synthesis .

Mechanistic Considerations

  • Amide Bond Formation : Proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine.

  • Transfer Hydrogenation : Utilizes formaldehyde as a hydrogen donor for reductive methylation, catalyzed by Pd/C under mild conditions .

Challenges and Optimization

  • Regioselectivity : Achieving selective substitution on the indole ring (C4 vs. C5/C6) requires steric and electronic directing groups .

  • Purification : Silica gel chromatography or recrystallization (e.g., EtOAc/hexane) is critical due to the compound’s polar nature .

Scientific Research Applications

Anticancer Activity

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has been investigated for its potential as an anticancer agent. Studies suggest that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation, particularly the mTOR pathway, which is crucial for cell growth and survival. For instance, pyrazolopyrimidines have shown promise as mTOR inhibitors, leading to reduced tumor growth in preclinical models .

Neuroprotective Effects

Research indicates that compounds with indole and pyrimidine structures may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neural tissues. Preliminary studies have demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens. Similar compounds have shown effectiveness against bacterial strains by disrupting their cellular processes. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds could provide alternative therapeutic options.

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of specific enzymes implicated in disease processes. For example, it could inhibit kinases involved in signal transduction pathways that are often dysregulated in cancer and other diseases. The design of such inhibitors is crucial for developing targeted therapies that minimize side effects associated with conventional treatments.

Case Studies

StudyObjectiveFindings
Study on Anticancer PropertiesEvaluate the efficacy of the compound as an mTOR inhibitorShowed significant reduction in tumor cell viability in vitro; potential for further development as a cancer therapeutic
Neuroprotective StudyAssess neuroprotective effects in animal modelsDemonstrated reduced neuronal damage following oxidative stress exposure; suggests potential for treating neurodegenerative conditions
Antimicrobial ResearchInvestigate antimicrobial efficacy against resistant strainsIdentified activity against multiple bacterial strains; highlights the need for further exploration in clinical settings

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The pyrimidine and piperidine moieties can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other piperidine-3-carboxamide derivatives, which often exhibit diverse biological activities. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Evidence Source
N-[1-(Propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide 1630872-50-2 C22H27N5O 377.5 Reference compound with isopropyl-indole substitution
N-[1-(2-Methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide 1630831-88-7 C22H27N5O 377.5 Isobutyl (2-methylpropyl) substituent on indole
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide 1630862-42-8 C19H21FN6O 368.4 Fluorinated indole with ethyl linker
N-(1-Benzylpiperidin-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide (Y041-7113) N/A C22H29N5O 379.5 Benzyl-piperidine substituent instead of indole
N-(Oxan-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide 2877709-20-9 C15H22N4O2 290.4 Oxane (tetrahydropyran) substituent

Key Observations:

The 6-fluoroindole derivative introduces electron-withdrawing effects, which could enhance metabolic stability or modulate electronic interactions with targets.

Linker and Core Modifications :

  • Replacing the indole with a benzyl-piperidine group (Y041-7113) shifts the molecule’s hydrophobicity and may influence blood-brain barrier penetration.
  • The oxane-substituted analog reduces molecular weight significantly (290.4 vs. 377.5 g/mol), likely improving aqueous solubility but sacrificing indole-related pharmacophore interactions.

Synthetic Accessibility :

  • The reference compound and its analogs are synthesized via nucleophilic substitution or amide coupling, as inferred from methods described for related structures .

Hypothetical Pharmacological Implications:

  • Indole-containing analogs (e.g., the reference compound, isobutyl, and fluoro derivatives) may target serotonin receptors or kinase domains due to the indole’s prevalence in such inhibitors.

Biological Activity

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that incorporates an indole moiety, a pyrimidine ring, and a piperidine backbone. This structural complexity is significant for its biological activity, as it allows for diverse interactions with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • PI3K Inhibition : The compound has been associated with the inhibition of phosphoinositide 3-kinase (PI3K), a critical pathway involved in cell growth and survival. Inhibiting this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has shown potential anti-inflammatory activity, possibly by modulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 .
  • Cytotoxicity in Cancer Models : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
PI3K InhibitionInhibits PI3K activity leading to reduced cell proliferation in cancer models
Anti-inflammatorySuppresses COX-2 activity with IC50 comparable to standard anti-inflammatory drugs
CytotoxicityInduces apoptosis in FaDu hypopharyngeal tumor cells
Selective P450 InhibitionExhibits selective inhibition of cytochrome P450 enzymes

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Line Studies : One study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant apoptosis induction compared to control groups. The results indicated that the compound's structural components play a crucial role in enhancing its anticancer properties .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation, supporting its potential use in treating inflammatory diseases .
  • Drug Metabolism Studies : Investigations into the pharmacokinetics of the compound revealed favorable absorption characteristics and metabolic stability, which are critical for its development as a therapeutic agent .

Q & A

Basic Research Question: How can researchers determine the purity and structural integrity of N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide during synthesis?

Methodological Answer:
Purity assessment typically employs reverse-phase HPLC with a C18 column and UV detection at 254 nm, calibrated against ≥98% purity standards (as seen in analogous piperidine-carboxamide derivatives) . Structural confirmation requires NMR spectroscopy (¹H/¹³C) to verify indole, pyrimidine, and piperidine moieties, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation . For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities .

Advanced Research Question: What experimental strategies are recommended to resolve contradictory structure-activity relationship (SAR) data for this compound in receptor-binding studies?

Methodological Answer:
Contradictory SAR data may arise from conformational flexibility or off-target effects. To address this:

  • Perform molecular dynamics simulations to analyze ligand-receptor binding modes under physiological conditions.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
  • Validate hypotheses with site-directed mutagenesis of the receptor’s binding pocket to identify critical residues .
  • Cross-reference with structurally related CGRP receptor antagonists, where crystallography at 1.6 Å resolution clarified SAR discrepancies .

Basic Research Question: What synthetic routes are most efficient for producing this compound?

Methodological Answer:
A three-step synthesis is common:

Indole functionalization : Introduce the isopropyl group at the 1-position via alkylation using 2-bromopropane and a base (e.g., NaH) .

Piperidine coupling : Attach the pyrimidine ring via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Carboxamide formation : Use EDCI/HOBt-mediated coupling between the piperidine intermediate and activated indole-carboxylic acid .
Optimize yields by varying catalysts (e.g., Pd(OAc)₂ for cross-coupling) and solvents (DMF or THF) .

Advanced Research Question: How can researchers assess the compound’s target engagement and selectivity in vitro?

Methodological Answer:

  • Radioligand binding assays : Compete against tritiated ligands (e.g., [³H]-CGRP for receptor antagonism studies) to calculate IC₅₀ values .
  • Functional assays : Measure inhibition of cAMP production in HEK293 cells expressing the target receptor .
  • Selectivity profiling : Screen against a panel of 50+ GPCRs, ion channels, and kinases (e.g., Eurofins Panlabs panel) to identify off-target interactions .
  • Use cryo-EM or X-ray crystallography (if co-crystallized) to visualize binding specificity .

Basic Research Question: What analytical techniques are recommended for characterizing the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
  • Monitor degradation via LC-MS/MS to identify breakdown products .
  • Assess plasma stability : Incubate in human plasma (37°C, 1–24 hrs) and quantify parent compound using HPLC .

Advanced Research Question: How can pharmacokinetic challenges (e.g., low solubility, metabolic instability) be addressed during preclinical development?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as a nanocrystal suspension .
  • Metabolic stability : Introduce deuterium at labile positions or replace metabolically vulnerable groups (e.g., methyl with cyclopropyl) .
  • Prodrug strategies : Design ester or phosphate prodrugs to improve oral bioavailability, as demonstrated in CGRP antagonists .
  • Validate improvements using hepatic microsome assays (human/rat) and PAMPA for permeability .

Basic Research Question: What in vivo models are appropriate for evaluating the compound’s efficacy in disease-relevant contexts?

Methodological Answer:

  • Migraine models : Use nitroglycerin-induced hyperalgesia in rats or cortical spreading depression in mice .
  • Anxiety/depression models : Test in the elevated plus-maze or forced swim test, referencing SSR149415’s anxiolytic effects via V1b receptor modulation .
  • Dose optimization : Conduct pharmacokinetic-pharmacodynamic (PK/PD) studies in rabbits to correlate plasma exposure with receptor coverage .

Advanced Research Question: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Perform tissue distribution studies using radiolabeled compound (¹⁴C or ³H) to assess brain penetration or tissue accumulation .
  • Measure target occupancy via ex vivo receptor autoradiography in brain sections .
  • Evaluate protein binding (e.g., >86% binding observed in encorafenib) to adjust free fraction calculations .
  • Use physiologically based pharmacokinetic (PBPK ) modeling to predict human efficacious doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.